2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-(ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a 2-ethoxyphenyl substituent at the 4-position and a 2-(ethylsulfanyl)ethyl ester group at the 3-carboxylate position. Hexahydroquinoline derivatives are known for their diverse pharmacological activities, including calcium channel modulation , antibacterial effects , and structural versatility in crystal packing due to hydrogen-bonding interactions .
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-4-27-19-12-7-6-9-16(19)21-20(23(26)28-13-14-29-5-2)15(3)24-17-10-8-11-18(25)22(17)21/h6-7,9,12,21,24H,4-5,8,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHYRWUMJITKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCSCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-ethoxybenzaldehyde in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-(ethylsulfanyl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated reaction systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and ethyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The aromatic ring and the ethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological systems can lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s medicinal properties are of significant interest. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-aryl substituent is a critical modulator of bioactivity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., 2-ethoxy, 4-methoxy) may enhance binding to hydrophobic pockets in biological targets compared to electron-withdrawing groups (e.g., 3-chloro) .
Ester Group Modifications
The ester moiety influences solubility and pharmacokinetics:
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely follows established Hantzsch-type cyclocondensation routes, similar to other hexahydroquinoline derivatives .
Structural Insights : Crystallographic studies (e.g., via SHELXL or OLEX2 ) would clarify conformational preferences, particularly the orientation of the 2-ethoxyphenyl group and thioether ester.
Druglikeness : The 2-(ethylsulfanyl)ethyl group may improve blood-brain barrier penetration but could pose metabolic liabilities (e.g., oxidation of the sulfur atom).
Q & A
Q. What are the established synthetic methodologies for 2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
The synthesis involves a multi-step process:
- Imine formation : Reacting 2-ethoxyphenylaldehyde with a primary amine (e.g., methylamine) under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
- Cyclization : Treating the intermediate with cyclohexanone derivatives at 80–100°C in ethanol or DMF, catalyzed by p-toluenesulfonic acid, to yield the hexahydroquinoline core.
- Esterification : Introducing the ethylsulfanyl ethyl group via nucleophilic substitution (e.g., using 2-(ethylsulfanyl)ethanol and DCC/DMAP). Purification is achieved through silica gel column chromatography (ethyl acetate/hexane gradient). Yield optimization focuses on solvent polarity and catalyst loading .
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation employs:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), ethylsulfanyl SCH2 (δ 2.5–3.0 ppm), and ester carbonyl (δ 165–170 ppm).
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles. Refinement with SHELXL confirms the bicyclic chair conformation and substituent orientations .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial bioactivity assays include:
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli (MIC reported as 32–64 μg/mL for analogs) .
- Enzyme inhibition : Fluorometric assays for COX-2 (35% inhibition at 50 μM observed in related compounds) .
- Cytotoxicity : MTT assay on HEK293 cells (IC50 > 100 μM suggests low toxicity) .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields in the cyclization step?
Strategies include:
- Solvent screening : DMF improves intermediate solubility but requires post-reaction neutralization.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 150 W, enhancing yield to 78% .
- Catalyst variation : Lewis acids (e.g., ZnCl2) vs. Brønsted acids (e.g., TsOH) are compared via Design of Experiments (DoE) .
Q. What methodologies resolve discrepancies in reported biological activity data for hexahydroquinoline derivatives?
Contradictions arise from assay conditions (e.g., serum content) or impurities. Solutions:
- HPLC purity validation : Ensure ≥95% purity using C18 columns (ACN/water gradient).
- Standardized protocols : Adopt OECD guidelines for cytotoxicity testing.
- SAR studies : Modifying the ethoxyphenyl group to 3-hydroxyphenyl increases antioxidant activity (42% DPPH scavenging) but reduces metabolic stability .
Q. Which computational models predict the binding mode of this compound to potential protein targets?
- Molecular docking : AutoDock Vina predicts strong H-bonding between the 5-oxo group and Lys721 in EGFR (binding energy: −58 kcal/mol).
- MD simulations : GROMACS simulations (100 ns) assess stability of the compound-enzyme complex .
Q. How do structural modifications at the 4-(2-ethoxyphenyl) position influence pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
